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Compound of Interest

Compound Name: Ampkinone

Cat. No.: B2659313 Get Quote

For researchers, scientists, and drug development professionals, the class of cognitive-

enhancing drugs known as Ampkinones has presented both tantalizing prospects and

significant translational hurdles. This guide provides a comparative analysis of published

studies on two of the most well-researched Ampkinones, CX717 and CX516, with a focus on

the reproducibility of their preclinical findings in clinical settings.

Ampkinones, or ampakines, are positive allosteric modulators of the α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptor. By enhancing glutamatergic

neurotransmission, they have shown great potential in preclinical models for treating a range of

neurological and psychiatric disorders. However, the journey from promising animal data to

effective clinical therapies has been fraught with challenges, raising critical questions about the

reproducibility and translational validity of the initial research.

Quantitative Data Summary: Preclinical Efficacy vs.
Clinical Outcomes
The following tables summarize the quantitative data from key preclinical and clinical studies of

CX717 and CX516, highlighting the stark contrast between the robust effects observed in

animal models and the often disappointing results in human trials.
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Experimental
Model

Species Key Findings
Effective Dose
Range

Source
Publication(s)

Alfentanil-

Induced

Respiratory

Depression

Rat

Dose-dependent

reversal of

respiratory

depression.[1][2]

10-30 mg/kg (IV) [1][2]

Alcohol and

Barbiturate-

Induced

Respiratory

Depression

Rat

Significant

alleviation of

respiratory

depression.[3][4]

30 mg/kg (IP) [3][4]

Spatial Memory

(Eight-Arm

Radial Maze)

Rat

Potent

enhancement of

spatial memory

acquisition and

retention.[1]

0.3-10 mg/kg [1]

Long-Term

Potentiation

(LTP)

Rat

Enhancement of

LTP in the

hippocampus.[1]

2 mg/kg [5]

Amphetamine-

Induced

Hyperactivity

Rat

Dose-dependent

reduction in

locomotor

activity.[1]

1-3 mg/kg [1]
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Indication Phase Key Findings Dosing
Source
Publication(s)

Attention Deficit

Hyperactivity

Disorder (ADHD)

Phase IIa

Positive trend on

ADHD Rating

Scale,

statistically

significant effect

on hyperactivity

subscale.[6]

200 mg BID and

800 mg BID
[7]

ADHD Phase IIb

IND application

rejected by FDA

due to animal

toxicology

concerns.[6]

Not Applicable [6]

Alertness during

Simulated Night

Shift Work

-

Did not enhance

cognitive

performance.[6]

Not Specified [6]

Opiate-Induced

Respiratory

Depression

-

Reported to be

effective in

humans.[1]

Not Specified [1]
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Experimental
Model

Species Key Findings
Effective Dose
Range

Source
Publication(s)

Short-Term

Memory

(Delayed-

Nonmatch-to-

Sample)

Rat

Marked

facilitation of

DNMS task

performance.[8]

[9]

35 mg/kg [8]

Cognitive Deficits

(Animal Models

of

Schizophrenia)

Rat

Attenuated

extradimensional

shift deficits.

10-20 mg/kg

(s.c.)

Pain Aversion

(Conditioned

Place Aversion)

Rat

No effect on

aversive

response to pain

when delivered

to the anterior

cingulate cortex.

[10]

Not Specified [10]
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Indication Phase Key Findings Dosing
Source
Publication(s)

Cognitive Deficits

in Schizophrenia
Phase IIb

Not effective for

cognition or

symptoms of

schizophrenia

when added to

antipsychotics.

[11][12][13]

900 mg TID [11][12]

Schizophrenia

(add-on to

clozapine)

Pilot

Associated with

improvement in

attention and

memory.[14]

900-1200 mg

TID
[14]

Schizophrenia

(monotherapy)
Case Series

No clear

improvement in

psychosis or

cognition.[15][16]

300-900 mg TID [15][16]

Experimental Protocols
Detailed experimental protocols are crucial for assessing the reproducibility of research

findings. While full protocols are extensive, this section outlines the methodologies for key

experiments cited in the tables above.

1. Alfentanil-Induced Respiratory Depression in Rats (CX717)

Animal Model: Male Sprague-Dawley rats.

Procedure: Anesthesia is induced, and a catheter is placed for drug administration and blood

pressure monitoring. A baseline respiratory rate is established. Alfentanil is infused to induce

respiratory depression (approximately 50% reduction in minute volume). CX717 is then

administered intravenously at varying doses (e.g., 10, 20, 30 mg/kg).

Measurements: Respiratory parameters (frequency, tidal volume, minute volume) are

continuously recorded using plethysmography.
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Statistical Analysis: One-way ANOVA is typically used to compare the effects of different

doses of CX717 on respiratory parameters.[1]

2. Delayed-Nonmatch-to-Sample (DNMS) Task in Rats (CX516)

Animal Model: Long-Evans rats.

Apparatus: A two-lever operant chamber.

Procedure: Rats are trained to press a "sample" lever, followed by a delay period of varying

length. After the delay, both the "sample" and a "non-match" lever are presented. A correct

response consists of pressing the "non-match" lever.

Drug Administration: CX516 (e.g., 35 mg/kg) or vehicle is administered before the testing

session.

Measurements: The primary measure is the percentage of correct responses at different

delay intervals.

Statistical Analysis: ANOVA is used to analyze the effects of the drug on performance across

different delay times.[8][9]

3. Clinical Trial for Cognitive Deficits in Schizophrenia (CX516)

Study Design: A multi-center, randomized, double-blind, placebo-controlled add-on trial.

Participants: Stable schizophrenia patients treated with clozapine, olanzapine, or

risperidone.

Intervention: Patients receive either CX516 (900 mg three times daily) or a placebo for a

specified duration (e.g., 4 weeks).

Assessments: A comprehensive cognitive battery is administered at baseline and at the end

of the treatment period. Clinical symptoms are also assessed using scales like the PANSS.

Primary Endpoint: Change from baseline in a composite cognitive score.[11][12]
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Signaling Pathways and Experimental Workflows
Ampakine Mechanism of Action

Ampkinones are positive allosteric modulators of AMPA receptors. They bind to a site on the

receptor that is distinct from the glutamate binding site. This binding event alters the receptor's

conformation, leading to a slower channel closing rate and/or a reduced rate of desensitization

in the presence of glutamate. This ultimately enhances the influx of sodium ions and

potentiates the excitatory postsynaptic potential. The distinction between "low-impact" and

"high-impact" ampakines lies in the degree to which they affect receptor desensitization, which

may be linked to their different safety profiles.[1][17]
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Caption: Simplified Ampakine signaling pathway at a glutamatergic synapse.

Preclinical to Clinical Translation Workflow

The typical workflow for Ampkinone development, which has often resulted in a failure to

reproduce preclinical efficacy in clinical trials, is depicted below.
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Caption: The challenging translational pathway for many Ampkinone compounds.

Discussion on Reproducibility
The evidence from published studies on Ampkinones like CX717 and CX516 points to a

significant challenge in the reproducibility of preclinical findings in human clinical trials. While

the preclinical data for these compounds were often robust and statistically significant across

various animal models, this did not translate into consistent and compelling efficacy in patients.

Several factors may contribute to this discrepancy:
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Species Differences: The neurobiology of rodents and humans, particularly in complex

cognitive functions, differs significantly.

Disease Models: Animal models of complex human diseases like schizophrenia and

Alzheimer's disease may not fully recapitulate the human condition.

Dosing and Pharmacokinetics: The optimal therapeutic window for Ampkinones may be

narrow, and achieving the right exposure at the target site in humans without off-target

effects is challenging.

"Low-Impact" vs. "High-Impact" Properties: The distinction between ampakines that modestly

or strongly affect AMPA receptor desensitization is critical. "High-impact" ampakines have

been associated with neurotoxicity and seizures in preclinical models, limiting their clinical

development.[1] "Low-impact" ampakines like CX717 and CX516 were designed to be safer,

but this may have come at the cost of reduced efficacy.[1]

In conclusion, while the fundamental mechanism of Ampkinone action on the AMPA receptor

is well-established and reproducible at the cellular level, the translation of these effects into

clinically meaningful therapeutic outcomes has been largely unsuccessful. This highlights the

critical importance of developing more predictive preclinical models and a deeper

understanding of the therapeutic window for this class of drugs. Future research should focus

on identifying biomarkers of target engagement and clinical response to better guide the

development of the next generation of Ampkinones.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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